molecular formula C20H20N2O2 B14475485 N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide CAS No. 67332-59-6

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide

Cat. No.: B14475485
CAS No.: 67332-59-6
M. Wt: 320.4 g/mol
InChI Key: DVZNXRWBTYBWHO-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and a methoxybenzamide moiety, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide typically involves the reaction of 3-(dimethylamino)naphthalene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds like 1-(dimethylamino)naphthalene and 2-(dimethylamino)naphthalene share structural similarities.

    Benzamide derivatives: Compounds such as 2-methoxybenzamide and 3-methoxybenzamide have similar functional groups.

Uniqueness: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is unique due to the combination of the naphthalene ring with both dimethylamino and methoxybenzamide groups. This structural arrangement imparts distinct photophysical and chemical properties, making it valuable for specific applications in fluorescence microscopy and material science .

Properties

CAS No.

67332-59-6

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[3-(dimethylamino)naphthalen-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H20N2O2/c1-22(2)18-13-15-9-5-4-8-14(15)12-17(18)21-20(23)16-10-6-7-11-19(16)24-3/h4-13H,1-3H3,(H,21,23)

InChI Key

DVZNXRWBTYBWHO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2C=C1NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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